Target-Annotation Differentiation: TrkA (NTRK1) Inhibitor Designation Absent from Closest Structural Analogs
The Therapeutic Target Database (TTD) explicitly assigns the target compound (Pyrrolo[2,3-b]pyridine derivative 3; Drug ID: D02IBX) as a TrkA/NTRK1 inhibitor, with indications listed as chronic pain, neuropathic pain, pruritus, and solid tumors [1]. In contrast, the closest publicly catalogued structural analogs—4-tert-butyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide (CAS 1788830-89-6) and 3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide (CAS 1798511-21-3) —have no publicly curated TrkA target annotation in TTD, ChEMBL, or BindingDB. This target-annotation difference constitutes a fundamental divergence in biological reference point: the tetrazole-bearing compound is identified within the patent and database record as a TrkA-pathway tool, whereas its neutral-aromatic analogs lack this designation.
| Evidence Dimension | Curated target annotation (TrkA/NTRK1 inhibitor designation) |
|---|---|
| Target Compound Data | Annotated as TrkA inhibitor in TTD (Drug ID: D02IBX); indications: chronic pain, neuropathic pain, pruritus, solid tumors |
| Comparator Or Baseline | CAS 1788830-89-6 (4-tert-butyl analog) and CAS 1798511-21-3 (3,4-difluoro analog): No TrkA annotation in TTD, ChEMBL, or BindingDB |
| Quantified Difference | Qualitative: Presence vs. absence of curated TrkA target designation. Quantitative IC₅₀ data are not publicly available for the target compound. |
| Conditions | Target annotation derived from Therapeutic Target Database (TTD) and DrugMap; comparator annotation status verified via ChEMBL and BindingDB searches (accessed May 2026) |
Why This Matters
For procurement decisions, target-annotation status is a critical differentiator: a compound with a curated TrkA-inhibitor designation enables direct deployment in NTRK-pathway-focused screening cascades, whereas unannotated structural analogs require de novo target-ID efforts, consuming time and resources.
- [1] Therapeutic Target Database (TTD). Drug Information: Pyrrolo[2,3-b]pyridine derivative 3 (Drug ID: D02IBX). Target: TrkA/NTRK1. Company: Plexxikon Inc. View Source
